6-Phenylpyridine-3-sulfonamide
Overview
Description
6-Phenylpyridine-3-sulfonamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is characterized by the presence of a phenyl group attached to a pyridine ring, which is further substituted with a sulfonic acid amide group. The unique structure of this compound makes it an important molecule in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-3-sulfonamide typically involves the sulfonation of pyridine derivatives followed by the introduction of the amide group. One common method involves the diazotation of 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group to form pyridine-3-sulfonyl chlorides. These chlorides are then hydrolyzed to yield sulfonic acids, which can be further reacted with amines to form sulfonamides .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation has been reported to enhance the efficiency of sulfonamide synthesis, providing good functional group tolerance and high yields . Additionally, the combination of reagents such as hydrogen peroxide and thionyl chloride can facilitate the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to form sulfonamides .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and thionyl chloride are commonly used for oxidative conversions.
Reduction: Sodium hypobromite can be used for the reduction of nitro groups.
Substitution: Cyanuric chloride and triethylamine are used for nucleophilic substitution reactions.
Major Products Formed:
Sulfonyl Chlorides: Formed through oxidation of sulfonic acids.
Amines: Formed through reduction of nitro groups.
Substituted Sulfonamides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-Phenylpyridine-3-sulfonamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in metal complexes.
Medicine: Explored for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Phenylpyridine-3-sulfonamide involves its interaction with molecular targets and pathways. The compound can form strong hydrogen bonds and hydrophobic interactions with specific amino acids in proteins, thereby influencing their activity . For example, it can interact with enzymes involved in inflammatory pathways, leading to the inhibition of their activity and subsequent reduction in inflammation .
Comparison with Similar Compounds
Pyridine-3-sulfonic acid amide: Similar structure but lacks the phenyl group.
Phenylpyridine-2-sulfonic acid amide: Similar structure but with the sulfonic acid amide group at a different position on the pyridine ring.
Uniqueness: 6-Phenylpyridine-3-sulfonamide is unique due to the presence of both the phenyl group and the sulfonic acid amide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-phenylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-16(14,15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMGNYZKJFONI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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